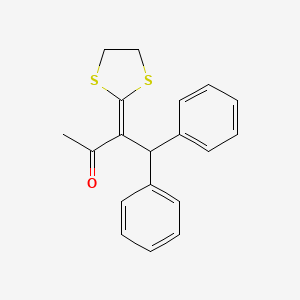
Bromobis(4-tert-butylphenyl)borane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromobis(4-tert-butylphenyl)borane is an organoboron compound with the molecular formula C20H26BBr It is characterized by the presence of a boron atom bonded to two 4-tert-butylphenyl groups and one bromine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bromobis(4-tert-butylphenyl)borane can be synthesized through the reaction of 4-tert-butylphenylboronic acid with bromine. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reactivity of the bromine.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include purification steps such as recrystallization or chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Bromobis(4-tert-butylphenyl)borane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Oxidation Reactions: The boron center can be oxidized to form boronic acids or boronates.
Reduction Reactions: The compound can be reduced to form borohydrides or other boron-containing species.
Common Reagents and Conditions:
Substitution Reactions: Typically involve the use of organometallic reagents such as Grignard reagents or organolithium compounds.
Oxidation Reactions: Often carried out using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Result in the formation of new organoboron compounds with different substituents.
Oxidation Reactions: Yield boronic acids or boronates.
Reduction Reactions: Produce borohydrides or other reduced boron species.
Wissenschaftliche Forschungsanwendungen
Bromobis(4-tert-butylphenyl)borane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its role in the development of boron-containing drugs.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of Bromobis(4-tert-butylphenyl)borane in chemical reactions involves the formation of a boron-carbon bond through the interaction of the boron center with electrophilic or nucleophilic species. In cross-coupling reactions, the boron atom facilitates the transfer of organic groups to a metal catalyst, leading to the formation of new carbon-carbon bonds.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Another organoboron compound used in cross-coupling reactions.
4-tert-Butylphenylboronic Acid: Similar structure but lacks the bromine atom.
Dibromoborane: Contains two bromine atoms bonded to boron.
Uniqueness: Bromobis(4-tert-butylphenyl)borane is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. The presence of the bulky tert-butyl groups also influences its steric properties, making it a valuable reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
916162-47-5 |
|---|---|
Molekularformel |
C20H26BBr |
Molekulargewicht |
357.1 g/mol |
IUPAC-Name |
bromo-bis(4-tert-butylphenyl)borane |
InChI |
InChI=1S/C20H26BBr/c1-19(2,3)15-7-11-17(12-8-15)21(22)18-13-9-16(10-14-18)20(4,5)6/h7-14H,1-6H3 |
InChI-Schlüssel |
OJJBURNBUHKKJB-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)C(C)(C)C)(C2=CC=C(C=C2)C(C)(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methyl-5-[(trimethylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14191276.png)


![7-(2-Methylphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B14191292.png)


![3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enamide](/img/structure/B14191302.png)

![2-{4-[3-(4-Methylpiperazin-1-yl)phenoxy]phenyl}-1H-benzimidazole](/img/structure/B14191325.png)



